![molecular formula C19H20N2O3 B2601249 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 2093514-59-9](/img/structure/B2601249.png)
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a compound that belongs to the class of azetidinone derivatives Azetidinones are four-membered nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
准备方法
The synthesis of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves the formation of the azetidinone ring followed by the introduction of the methoxymethyl and phenyl groups. One common synthetic route includes the reaction of a suitable amine with a β-lactam precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
化学反应分析
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the azetidinone ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
科学研究应用
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, such as serine proteases, by forming a stable complex with the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s methoxymethyl and phenyl groups may also contribute to its binding affinity and specificity.
相似化合物的比较
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide can be compared with other azetidinone derivatives, such as:
N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
Azetidin-2-one (β-lactam): A widely studied class of compounds known for their antibiotic properties, including penicillins and cephalosporins.
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives: These compounds have shown potent antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and potential therapeutic applications.
属性
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-13-15-7-5-6-14(10-15)11-18(22)20-17-12-21(19(17)23)16-8-3-2-4-9-16/h2-10,17H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVSLRFQPVXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
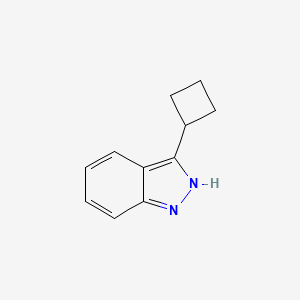
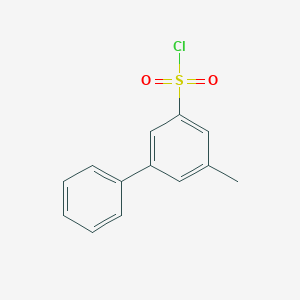
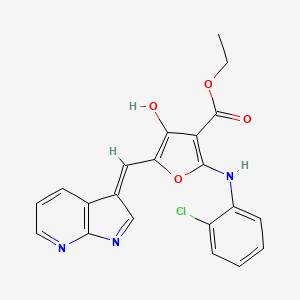
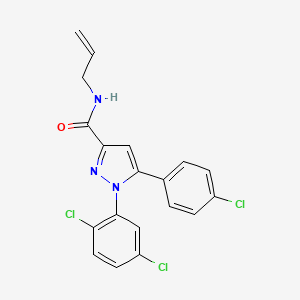
![(Z)-3-isopropyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2601173.png)
![6,7-dimethyl-3-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2601174.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2601175.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2601176.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2601179.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2601180.png)
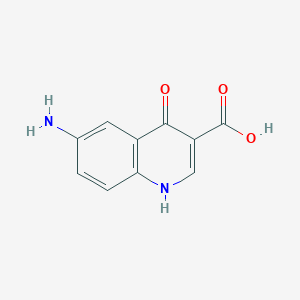
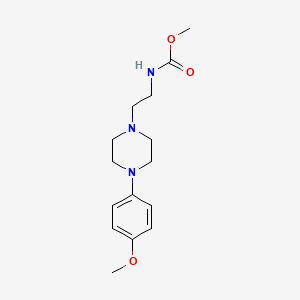
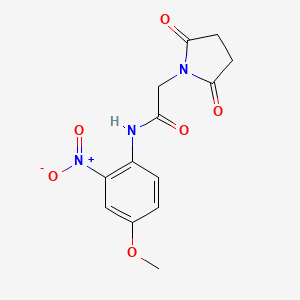
![N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601188.png)
